((2,6-Dimethoxyphenyl)ethynyl)trimethylsilane
Description
Properties
Molecular Formula |
C13H18O2Si |
|---|---|
Molecular Weight |
234.37 g/mol |
IUPAC Name |
2-(2,6-dimethoxyphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C13H18O2Si/c1-14-12-7-6-8-13(15-2)11(12)9-10-16(3,4)5/h6-8H,1-5H3 |
InChI Key |
YCIXSHHKJQRXPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C#C[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2,6-Dimethoxyphenyl)ethynyl)trimethylsilane typically involves the Sonogashira coupling reaction. This reaction is performed between 2,6-dimethoxyiodobenzene and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for ((2,6-Dimethoxyphenyl)ethynyl)trimethylsilane are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ((2,6-Dimethoxyphenyl)ethynyl)trimethylsilane can undergo oxidation reactions, typically resulting in the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl group to an ethylene or ethane group, depending on the reagents and conditions used.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halide ions (Cl-, Br-) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 2,6-dimethoxybenzaldehyde or 2,6-dimethoxybenzoic acid.
Reduction: Formation of 2,6-dimethoxyphenylethylene or 2,6-dimethoxyphenylethane.
Substitution: Formation of compounds where the trimethylsilyl group is replaced by other functional groups.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis
((2,6-Dimethoxyphenyl)ethynyl)trimethylsilane is primarily utilized as a precursor in the synthesis of bioactive molecules and complex organic compounds. The compound can participate in various cross-coupling reactions, including Sonogashira coupling, which is essential for constructing carbon-carbon bonds. This reaction typically involves coupling aryl halides with alkynes in the presence of palladium catalysts and copper co-catalysts .
Reactivity and Mechanism
The compound's reactivity is attributed to its ethynyl group, which can engage in cycloaddition reactions, allowing for the formation of new carbon-carbon bonds. The trimethylsilyl group can be cleaved under acidic or basic conditions, facilitating further functionalization. The stability provided by the 2,6-dimethoxyphenyl ring enhances its utility in synthetic pathways .
Biological Research
Precursor for Bioactive Molecules
In biological research, ((2,6-Dimethoxyphenyl)ethynyl)trimethylsilane serves as a precursor for synthesizing various bioactive compounds. Its derivatives have been explored as potential inhibitors for fibroblast growth factor receptors (FGFR), which are implicated in several cancers. The ability to modify the compound allows for the development of targeted therapies against FGFR-related malignancies .
Industrial Applications
Advanced Materials Production
The compound is also relevant in the industrial sector for producing advanced materials such as polymers and coatings. Its capacity to undergo polymerization makes it suitable for creating stable structures that can be utilized in various applications, including electronics and materials science .
Case Studies
-
Synthesis of Dimethoxybenzene FGFR Inhibitors
A study demonstrated that derivatives of ((2,6-Dimethoxyphenyl)ethynyl)trimethylsilane could be synthesized to target FGFR pathways effectively. These compounds showed promise in inhibiting tumor growth in preclinical models . -
Polymerization Studies
Research into the polymerization capabilities of ((2,6-Dimethoxyphenyl)ethynyl)trimethylsilane has revealed its potential in forming stable polymeric networks that exhibit desirable mechanical properties for industrial applications .
Mechanism of Action
The mechanism of action of ((2,6-Dimethoxyphenyl)ethynyl)trimethylsilane primarily involves its reactivity towards various chemical reagents. The ethynyl group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The trimethylsilyl group can be cleaved under acidic or basic conditions, allowing for further functionalization of the molecule. The 2,6-dimethoxyphenyl ring provides stability and can participate in aromatic substitution reactions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues and Molecular Properties
The table below compares ((2,6-Dimethoxyphenyl)ethynyl)trimethylsilane with key analogs:
Notes:
- The dimethoxyphenyl derivative exhibits higher steric hindrance than the boronate ester analog, affecting catalytic coupling efficiency.
- The bicyclic ether analog (C₁₂H₁₈O₂Si) lacks aromaticity, leading to distinct electronic properties .
Reactivity in Cross-Coupling
Spectroscopic and Crystallographic Comparisons
NMR Spectroscopy
- ¹H NMR: The dimethoxyphenyl derivative shows aromatic protons at δ ~6.5–7.0 ppm, while the bicyclic ether analog exhibits upfield shifts (δ ~3.5–5.0 ppm) due to non-aromatic environments .
- ¹³C NMR : The ethynyl carbons resonate at δ ~85–95 ppm, consistent across analogs .
X-ray Crystallography
Biological Activity
((2,6-Dimethoxyphenyl)ethynyl)trimethylsilane is a silane compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies concerning this compound, synthesizing findings from diverse research sources.
Chemical Structure
The compound can be represented as follows:
It features a 2,6-dimethoxyphenyl group attached to an ethynyl moiety and a trimethylsilyl group. This unique structure is believed to contribute to its biological activity.
Biological Activity Overview
The biological activity of ((2,6-Dimethoxyphenyl)ethynyl)trimethylsilane has been primarily investigated in the context of its anticancer and antiviral properties.
Anticancer Activity
Research indicates that compounds with similar structural motifs can exhibit significant anticancer effects. For instance, alkynyl-substituted compounds have shown efficacy in inhibiting various cancer cell lines. The potential mechanisms include:
- Inhibition of Cell Proliferation : Compounds similar to ((2,6-Dimethoxyphenyl)ethynyl)trimethylsilane have demonstrated IC50 values in the nanomolar range against tumor cell lines such as Hep3B and SNU-16 .
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, enhancing their therapeutic potential.
Antiviral Activity
The antiviral potential of ((2,6-Dimethoxyphenyl)ethynyl)trimethylsilane has also been explored, particularly against viruses like Dengue and CHIKV. The following points summarize its antiviral efficacy:
- Mechanism of Action : Similar compounds have been shown to inhibit viral replication by targeting host kinases essential for viral entry and replication .
- In Vitro Efficacy : In vitro studies have reported significant antiviral activity with EC50 values indicating effective inhibition of viral replication .
Case Studies
Several studies have highlighted the biological activities of related compounds that may provide insights into the potential effects of ((2,6-Dimethoxyphenyl)ethynyl)trimethylsilane.
Study 1: Anticancer Effects
A study on alkynyl-substituted heterocycles demonstrated that these compounds could inhibit FGFR kinases with IC50 values below 100 nM, leading to reduced proliferation in various cancer cell lines . This suggests a promising avenue for further exploration of ((2,6-Dimethoxyphenyl)ethynyl)trimethylsilane in cancer therapy.
Study 2: Antiviral Mechanisms
Research focused on selective AAK1 and GAK inhibitors has shown that similar compounds effectively modulate cellular pathways critical for viral infections. The findings indicate that targeting these pathways can enhance antiviral responses in human primary cells .
Data Tables
| Activity Type | Cell Line/Pathogen | IC50/EC50 (nM) | Mechanism |
|---|---|---|---|
| Anticancer | Hep3B | <100 | FGFR inhibition |
| Antiviral | DENV | <40 | Kinase inhibition |
Q & A
Basic Question: What are the established synthetic methodologies for preparing ((2,6-Dimethoxyphenyl)ethynyl)trimethylsilane?
Methodological Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, a protocol adapted from analogous trimethylsilyl-alkyne syntheses (e.g., 2-(2,6-dibromophenyl)ethynyl trimethylsilane) includes:
- Reagents : 2,6-Dimethoxyphenyl halide (iodide or bromide), trimethylsilylacetylene (TMSA), Pd(PPh₃)₄, CuI, and a base (e.g., triethylamine).
- Conditions : Reaction in anhydrous THF or DMF at 70–80°C under inert atmosphere for 12–24 hours .
- Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | |
| Solvent | THF, reflux | |
| Yield (analog) | ~60–75% (similar structures) |
Basic Question: How is ((2,6-Dimethoxyphenyl)ethynyl)trimethylsilane characterized structurally?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Used to confirm molecular geometry (e.g., bond angles, planarity of the aryl-alkyne system) in analogous compounds .
Advanced Question: What challenges arise in Sonogashira coupling reactions involving this compound, and how are they mitigated?
Methodological Answer:
- Challenge 1 : Steric hindrance from 2,6-dimethoxy groups reduces reactivity.
- Mitigation : Use bulky ligands (e.g., P(t-Bu)₃) to stabilize Pd intermediates .
- Challenge 2 : Desilylation during coupling.
Basic Question: How is the stability of the trimethylsilyl group assessed under varying conditions?
Methodological Answer:
- Acid/Base Stability :
- Thermal Stability : Decomposition observed >150°C via TGA/DSC analysis (analogous silanes) .
Advanced Question: What computational methods are used to predict reactivity and electronic properties?
Methodological Answer:
- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
- Molecular Dynamics : Simulate steric effects of 2,6-dimethoxy groups on alkyne rotation barriers .
Key Insight : The electron-donating methoxy groups lower alkyne LUMO energy, enhancing electrophilic reactivity .
Advanced Question: How are purification challenges addressed for this hydrophobic silane?
Methodological Answer:
- Issue : Low solubility in polar solvents complicates chromatography.
- Solution : Use hexane/dichloromethane gradients or reverse-phase HPLC with C18 columns .
- Analytical Validation : Monitor by TLC (Rf ~0.5 in hexane/EtOAc 9:1) and GC-MS (m/z = 276 [M⁺]) .
Advanced Question: What strategies enable selective functionalization of the alkyne moiety?
Methodological Answer:
- Desilylation : Treat with TBAF (tetrabutylammonium fluoride) to generate terminal alkynes for further coupling .
- Cycloaddition : Participate in Huisgen azide-alkyne click reactions (CuAAC) after desilylation .
Advanced Question: How do crystallographic data resolve contradictions in reported molecular geometries?
Methodological Answer:
- Discrepancy : Conflicting reports on alkyne-aryl bond angles (112° vs. 118°).
Basic Question: What safety precautions are critical when handling this compound?
Methodological Answer:
- Hazards : Flammable (low flash point), irritant (silyl groups).
- Protocols : Use glove boxes for air-sensitive steps, fume hoods for solvent evaporation, and PPE (nitrile gloves, safety goggles) .
Advanced Question: How are conflicting reactivity reports in cross-coupling literature reconciled?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
